Benzenemethanamine, 2-((4-methoxyphenyl)thio)-, hydrochloride
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Overview
Description
Benzenemethanamine, 2-((4-methoxyphenyl)thio)-, hydrochloride is a chemical compound with a complex structure that includes a benzenemethanamine backbone and a 4-methoxyphenylthio substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, 2-((4-methoxyphenyl)thio)-, hydrochloride typically involves multiple steps. One common method includes the reaction of benzenemethanamine with 4-methoxyphenylthiol under specific conditions to form the desired product. The reaction conditions often involve the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and production rates.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanamine, 2-((4-methoxyphenyl)thio)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group or the thio group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Benzenemethanamine, 2-((4-methoxyphenyl)thio)-, hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of Benzenemethanamine, 2-((4-methoxyphenyl)thio)-, hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Phenethylamine, p-methoxy-α-methyl-, hydrochloride: Shares a similar backbone structure but with different substituents.
4-Methoxybenzylamine: Similar in having a methoxy group attached to the benzene ring.
Paramethoxyamphetamine: Another compound with a methoxy group, used in different contexts.
Uniqueness
Benzenemethanamine, 2-((4-methoxyphenyl)thio)-, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Biological Activity
Benzenemethanamine, 2-((4-methoxyphenyl)thio)-, hydrochloride is a chemical compound with significant potential in biological applications. Its unique structure, featuring a benzenemethanamine core and a thioether substitution, positions it as an interesting candidate for medicinal chemistry and pharmacological studies. This article delves into its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
- Molecular Formula : C10H13ClNOS
- Molecular Weight : Approximately 295.8 g/mol
- CAS Number : [Not specified]
Structural Features
The compound's structure includes:
- A benzenemethanamine backbone.
- A 4-methoxyphenyl group attached via a thioether linkage.
- Hydrochloride salt form enhancing solubility and stability.
Benzenemethanamine derivatives generally exhibit biological activity through interactions with various biological macromolecules, such as enzymes and receptors. The compound may act as a ligand influencing biochemical pathways. Preliminary studies suggest it may engage in:
- Enzyme inhibition : Potentially acting on carbonic anhydrase isoforms, which are crucial in various physiological processes.
- Receptor modulation : Interacting with neurotransmitter receptors or other cellular targets.
Structure-Activity Relationship (SAR)
Research into the SAR of similar compounds indicates that modifications in the thioether group or substitutions on the aromatic rings can significantly alter biological activity. For instance:
- The presence of electron-donating groups (like methoxy) can enhance binding affinity to target proteins.
- Variations in the halogen substituents (fluorine vs. chlorine) can modify pharmacokinetic properties and efficacy.
Case Studies
- Inhibition of Carbonic Anhydrase
- Antitumor Activity
-
Neurotransmitter Receptor Interaction
- Molecular docking studies suggest that this compound can bind to neurotransmitter receptors, potentially influencing neurological pathways and offering insights into treatments for neurodegenerative diseases .
Summary of Biological Activities
Comparative Analysis of Substituted Derivatives
Substituent Type | Compound Example | Biological Effect |
---|---|---|
Methoxy | 2-((4-methoxyphenyl)thio)-N-methylbenzenemethanamine | Enhanced binding affinity |
Fluoro | 4-fluoro-2-((3-methoxyphenyl)thio)-N,N-dimethyl- | Altered pharmacokinetics |
Chloro | 4-chloro-2-((3-methoxyphenyl)thio)-N,N-dimethyl- | Reduced activity compared to fluoro analogs |
Properties
CAS No. |
127906-00-7 |
---|---|
Molecular Formula |
C14H16ClNOS |
Molecular Weight |
281.8 g/mol |
IUPAC Name |
[2-(4-methoxyphenyl)sulfanylphenyl]methanamine;hydrochloride |
InChI |
InChI=1S/C14H15NOS.ClH/c1-16-12-6-8-13(9-7-12)17-14-5-3-2-4-11(14)10-15;/h2-9H,10,15H2,1H3;1H |
InChI Key |
GLPABMDWFQTVGP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)SC2=CC=CC=C2CN.Cl |
Origin of Product |
United States |
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